molecular formula C10H16ClNO3 B022753 Metanephrine hydrochloride CAS No. 881-95-8

Metanephrine hydrochloride

Cat. No.: B022753
CAS No.: 881-95-8
M. Wt: 233.69 g/mol
InChI Key: HRIQFVCFOPJYEQ-UHFFFAOYSA-N
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Description

Metanephrine hydrochloride, also known as 4-hydroxy-3-methoxy-alpha-[(methylamino)methyl]benzenemethanol hydrochloride, is a metabolite of epinephrine (adrenaline). It is formed by the action of catechol-O-methyl transferase on epinephrine. This compound is significant in medical diagnostics, particularly in the detection of pheochromocytoma, a type of adrenal gland tumor .

Preparation Methods

Synthetic Routes and Reaction Conditions: Metanephrine hydrochloride can be synthesized through the methylation of epinephrine. The process involves the use of catechol-O-methyl transferase enzyme, which catalyzes the transfer of a methyl group to the catecholamine structure of epinephrine, resulting in the formation of metanephrine .

Industrial Production Methods: In industrial settings, this compound is typically produced through chemical synthesis involving the methylation of epinephrine. The process includes the use of methylating agents and specific reaction conditions to ensure the efficient conversion of epinephrine to metanephrine .

Chemical Reactions Analysis

Types of Reactions: Metanephrine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Metanephrine hydrochloride has several scientific research applications:

Comparison with Similar Compounds

    Normetanephrine: Another metabolite of catecholamines, formed from norepinephrine.

    Epinephrine: The parent compound from which metanephrine is derived.

    Dopamine: A precursor to epinephrine and norepinephrine.

Uniqueness: Metanephrine hydrochloride is unique due to its specific formation from epinephrine and its role as a biomarker for pheochromocytoma. Unlike normetanephrine, which is derived from norepinephrine, metanephrine is specifically linked to epinephrine metabolism .

Properties

IUPAC Name

4-[1-hydroxy-2-(methylamino)ethyl]-2-methoxyphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3.ClH/c1-11-6-9(13)7-3-4-8(12)10(5-7)14-2;/h3-5,9,11-13H,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRIQFVCFOPJYEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC(=C(C=C1)O)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60965141
Record name 4-[1-Hydroxy-2-(methylamino)ethyl]-2-methoxyphenol--hydrogen chloride (1/1)
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Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881-95-8, 5090-31-3
Record name Benzenemethanol, 4-hydroxy-3-methoxy-α-[(methylamino)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=881-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metanephrine hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-((Methylamino)methyl)vanillyl alcohol hydrochloride
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005090313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[1-Hydroxy-2-(methylamino)ethyl]-2-methoxyphenol--hydrogen chloride (1/1)
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Record name (±)-α-[(methylamino)methyl]vanillyl alcohol hydrochloride
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Record name α-[(methylamino)methyl]vanillyl alcohol hydrochloride
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Record name METANEPHRINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of dl-metanephrine hydrochloride?

A1: The scientific paper states that the molecular formula for dl-metanephrine hydrochloride is C10H16NO3+.Cl. [] While the exact molecular weight isn't provided, it can be calculated from the formula to be approximately 233.7 g/mol.

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